molecular formula C21H34O4 B1197492 carbacyclin

carbacyclin

Cat. No.: B1197492
M. Wt: 350.5 g/mol
InChI Key: XZFRIPGNUQRGPI-UHFFFAOYSA-N
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Description

Carbaprostacyclin, also known as Carba-PGI2, is a synthetic analog of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. Carbaprostacyclin mimics these effects and is used in various scientific and medical applications due to its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbaprostacyclin is synthesized through a series of chemical reactions starting from prostacyclin. The synthetic route involves the modification of the prostacyclin structure to enhance its stability and biological activity.

Industrial Production Methods

Industrial production of carbaprostacyclin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient conversion of starting materials into the final product .

Chemical Reactions Analysis

Types of Reactions

Carbaprostacyclin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of carbaprostacyclin include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .

Major Products

The major products formed from the chemical reactions of carbaprostacyclin include various analogs and derivatives with modified biological activities. These products are often used in research to explore the structure-activity relationships and therapeutic potential of carbaprostacyclin .

Scientific Research Applications

Carbaprostacyclin has a wide range of scientific research applications, including:

Mechanism of Action

Carbaprostacyclin exerts its effects by binding to prostacyclin receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to vasodilation and inhibition of platelet aggregation. Additionally, carbaprostacyclin can activate peroxisome proliferator-activated receptor delta (PPARδ), which regulates gene expression related to lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbaprostacyclin is unique due to its enhanced stability compared to natural prostacyclin, making it more suitable for therapeutic applications. Its ability to activate PPARδ also distinguishes it from other prostacyclin analogs, providing additional benefits in regulating lipid metabolism and inflammation .

Properties

IUPAC Name

5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRIPGNUQRGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69552-46-1
Record name Carbacyclin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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